2,3-dihydro-2-Benzofuranpropanoic acid
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Overview
Description
2,3-Dihydro-2-Benzofuranpropanoic acid is a chemical compound with the molecular formula C11H12O3. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The propanoic acid group can then be introduced through various organic reactions such as esterification or carboxylation .
Industrial Production Methods: Industrial production of 2,3-dihydro-2-Benzofuranpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-2-Benzofuranpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dihydro-2-Benzofuranpropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dihydro-2-Benzofuranpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in tumor growth or bacterial replication . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Benzofuran: A parent compound with a similar structure but without the propanoic acid moiety.
2,3-Dihydrobenzofuran: A closely related compound with similar chemical properties but lacking the propanoic acid group.
Uniqueness: 2,3-Dihydro-2-Benzofuranpropanoic acid is unique due to the presence of both the benzofuran ring and the propanoic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,9H,5-7H2,(H,12,13) |
InChI Key |
CFCRTLFLXADCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CCC(=O)O |
Origin of Product |
United States |
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